molecular formula C22H24N4O3 B11518842 N,N-diethyl-2-[(3E)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

N,N-diethyl-2-[(3E)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11518842
M. Wt: 392.5 g/mol
InChI Key: OTOZMZZUJQJANZ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions. The uniqueness of N,N-DIETHYL-2-[(3Z)-3-{[(2-METHYLPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-[2-(diethylamino)-2-oxoethyl]-2-hydroxyindol-3-yl]imino-2-methylbenzamide

InChI

InChI=1S/C22H24N4O3/c1-4-25(5-2)19(27)14-26-18-13-9-8-12-17(18)20(22(26)29)23-24-21(28)16-11-7-6-10-15(16)3/h6-13,29H,4-5,14H2,1-3H3

InChI Key

OTOZMZZUJQJANZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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